Complanadine D

Description

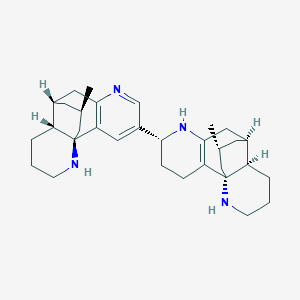

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H46N4 |

|---|---|

Molecular Weight |

486.7 g/mol |

IUPAC Name |

(1R,9S,10R,16R)-16-methyl-4-[(1R,5R,9S,10R,16R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-yl]-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |

InChI |

InChI=1S/C32H46N4/c1-19-12-22-15-30-26(31(16-19)24(22)5-3-9-34-31)7-8-28(36-30)23-13-27-29(33-18-23)14-21-11-20(2)17-32(27)25(21)6-4-10-35-32/h13,18-22,24-25,28,34-36H,3-12,14-17H2,1-2H3/t19-,20-,21+,22+,24-,25-,28-,31-,32-/m1/s1 |

InChI Key |

JOBCREJXGBQGLZ-GHTUMDRJSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2CC3=C(CC[C@@H](N3)C4=CC5=C(C[C@@H]6C[C@H](C[C@@]57[C@@H]6CCCN7)C)N=C4)[C@@]8(C1)[C@@H]2CCCN8 |

Canonical SMILES |

CC1CC2CC3=C(CCC(N3)C4=CC5=C(CC6CC(CC57C6CCCN7)C)N=C4)C8(C1)C2CCCN8 |

Synonyms |

complanadine D |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Complanadine D

Botanical Sources: Lycopodium complanatum (Club Moss) and Related Species

Complanadine D, along with its structural relatives like complanadines A, B, and E, is naturally found in club mosses of the Lycopodiaceae family. opinvisindi.is Specifically, it has been isolated from Lycopodium complanatum, also known as Diphasiastrum complanatum. opinvisindi.isresearchgate.net This species is recognized as the primary botanical source of the complanadine family of alkaloids. kyoto-u.ac.jp While over 250 different Lycopodium alkaloids have been identified across more than 30 species of the Lycopodiaceae family, the complanadines are notably associated with L. complanatum. opinvisindi.iskyoto-u.ac.jp The genus Diphasiastrum is considered the most taxonomically complex within the Lycopodiaceae family, with frequent hybridization, which can lead to variations in alkaloid profiles. thieme-connect.com

Extraction and Purification Techniques for Lycopodium Alkaloids

The initial step in isolating this compound involves the extraction of total alkaloids from the plant material. Traditional methods often involved maceration or Soxhlet extraction with various organic solvents like n-hexane, chloroform, methanol (B129727), or ethanol. umlub.pl However, these conventional techniques are often time-consuming and require large volumes of solvents, yielding relatively low amounts of the desired compounds. umlub.plmdpi.com

Modern extraction techniques have been optimized to improve efficiency and yield. Pressurized Liquid Extraction (PLE) has emerged as a rapid and effective method. mdpi.comnih.gov Studies have shown that using methanol under high pressure and temperature (e.g., 100 bar, 80°C) results in a high percentage of isolated Lycopodium alkaloids. nih.govresearchgate.net Other advanced methods explored for alkaloid extraction include supercritical fluid extraction (SFE), microwave-assisted extraction (MAE), and ultrasound-assisted extraction (USAE). umlub.pl

Following the initial extraction, a preliminary purification step is often employed to separate the alkaloids from other plant constituents. This is typically an acid-base extraction where the crude extract is dissolved in an acidic solution, washed with an organic solvent to remove neutral and acidic compounds, and then the aqueous layer is basified to precipitate the alkaloids, which are then extracted with a solvent like chloroform. Subsequent pre-purification can be achieved using techniques like Solid-Phase Extraction (SPE) or gradient Vacuum Liquid Chromatography (gVLC). mdpi.comnih.gov

Chromatographic Separation and Isolation of this compound from Complex Mixtures

Isolating a single compound like this compound from the crude alkaloid mixture, which can contain dozens of structurally similar compounds, requires sophisticated chromatographic techniques. termedia.pl Column chromatography is a fundamental and widely used method for the separation of Lycopodium alkaloids. nih.govtermedia.pl

A typical workflow involves multiple chromatographic steps. The crude alkaloid extract is first subjected to column chromatography using adsorbents like aluminum oxide or silica (B1680970) gel. nih.govtermedia.pl Elution is performed with a gradient of solvents, starting from non-polar (e.g., n-hexane) and gradually increasing the polarity (e.g., with benzene, ethyl acetate (B1210297), or methanol) to separate the alkaloids into different fractions based on their polarity. termedia.pl

These fractions are then analyzed, often by Thin Layer Chromatography (TLC) using a mobile phase such as a mixture of chloroform, methanol, and ammonium (B1175870) hydroxide, and visualized with reagents like Dragendorff's reagent. termedia.pl Fractions containing the target compound are pooled and subjected to further purification. This often involves repeated column chromatography or the use of more advanced techniques like preparative High-Performance Liquid Chromatography (HPLC). nih.gov Chiral HPLC has also been used to separate enantiomers of related Lycopodium alkaloids. ub.edu The intricate separation process may also involve gel filtration chromatography on media like Sephadex LH-20. nih.gov

Methods for Establishing Purity of Isolated this compound

Once this compound has been isolated, establishing its purity is a critical final step. The purity of the final sample is typically assessed using a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. termedia.plscienceopen.com A pure sample should ideally show a single, sharp peak under various conditions. The structure and identity of the isolated compound are confirmed through comprehensive spectroscopic analysis. This includes:

Nuclear Magnetic Resonance (NMR) spectroscopy : 1H NMR and 13C NMR provide detailed information about the carbon-hydrogen framework of the molecule. thieme-connect.com

Mass Spectrometry (MS) : High-resolution mass spectrometry provides the exact molecular weight and elemental composition. termedia.pl Techniques like HPLC coupled with mass spectrometry (HPLC-MS) are invaluable for both separation and identification. scienceopen.com

The combination of these methods ensures that the isolated compound is indeed this compound and is free from other contaminating alkaloids or impurities. While some studies on the biological activity of complanadines have been reported, it has been noted that the purity of the tested compounds was not always stated, highlighting the importance of this final verification step. opinvisindi.isresearchgate.net

Biosynthetic Pathways of Complanadine D

General Biogenetic Hypotheses for Lycopodium Alkaloids

The biosynthesis of the vast array of Lycopodium alkaloids, including the complanadines, is believed to stem from a few common precursors and intermediates. ub.edu While the complete enzymatic machinery is still under investigation, feeding experiments with labeled isotopes have provided a solid framework for the primary biogenetic routes. jst.go.jpcdnsciencepub.com The prevailing hypothesis suggests that these alkaloids are constructed from two primary building blocks, both ultimately derived from L-lysine. jst.go.jp

The journey from primary metabolism to the complex structure of Lycopodium alkaloids begins with the amino acid L-lysine. wiley-vch.demcmaster.ca Isotope labeling studies have confirmed that lysine (B10760008) is the fundamental precursor for the piperidine (B6355638) rings found in these alkaloids. cdnsciencepub.com The biosynthetic pathway is initiated by the enzymatic decarboxylation of L-lysine by lysine decarboxylase, the first committed step, to yield cadaverine (B124047). nih.gov This diamine then undergoes oxidative deamination to form Δ¹-piperideine, a key cyclic imine intermediate. ub.eduwiley-vch.de This highly reactive electrophile is a central branching point in the biosynthesis of various piperidine alkaloids. wiley-vch.de

The biosynthesis proceeds through the formation of pelletierine (B1199966). ub.edu Pelletierine itself is derived from the condensation of the lysine-derived Δ¹-piperideine with a four-carbon unit originating from acetate (B1210297) or, more directly, malonyl-CoA. ub.edunih.gov Specifically, two molecules of malonyl-CoA are thought to condense to form acetoacetic acid, which then reacts with Δ¹-piperideine to generate 4-(2-piperidyl)acetoacetate (4PAA). ub.edu Decarboxylation of 4PAA yields pelletierine. ub.edunih.gov

Phlegmarine (B1213893) is considered the next crucial intermediate and the parent compound from which the diverse skeletons of Lycopodium alkaloids are derived. ub.educdnsciencepub.com It is proposed that phlegmarine is formed through the coupling of pelletierine with another molecule of 4PAA. ub.edunih.gov The phlegmarine skeleton is then poised for a series of intramolecular cyclizations and rearrangements to produce the four main structural classes of Lycopodium alkaloids: lycodine (B1675731), lycopodine (B1235814), fawcettimine, and the miscellaneous phlegmarine type. ub.edu The formation of the lycodane skeleton, the core of lycodine and its derivatives, occurs via a bond formation between C-4 and C-13 of a phlegmarine intermediate. ub.educdnsciencepub.com

| Precursor/Intermediate | Role in Biosynthesis |

| L-Lysine | Primary precursor, provides the nitrogen atom and the carbon backbone for the piperidine rings. cdnsciencepub.comwiley-vch.de |

| Cadaverine | Formed by the decarboxylation of lysine. nih.gov |

| Δ¹-Piperideine | Cyclic imine formed from cadaverine; a key reactive intermediate. ub.eduwiley-vch.de |

| Pelletierine | A key monomeric unit formed from Δ¹-piperideine and an acetate-derived C4 unit. ub.edunih.gov |

| Phlegmarine | A key intermediate proposed to be formed from pelletierine and 4PAA; precursor to the major Lycopodium alkaloid skeletons. ub.educdnsciencepub.com |

Role of Lysine as a Primary Precursor

Proposed Dimerization Mechanisms in Complanadine Biosynthesis

The complanadines are pseudo-dimeric alkaloids, meaning they are formed by the union of two monomeric lycodine-type units. nih.govnih.gov Complanadine D, along with Complanadine A, B, and E, are unsymmetrical dimers of lycodine derivatives linked via a C2–C3′ bond. nih.gov

The proposed biogenesis of the dimeric structure involves the coupling of two lycodine-type monomers. nih.govkyoto-u.ac.jp One plausible mechanism, proposed for the closely related Complanadine A, involves the reaction between two different tautomeric forms of a lycodine precursor: an enamine and an imine. nih.gov This intermolecular Mannich-type reaction between the enamine of one monomer and the imine of another would form the characteristic C2–C3′ linkage. thieme-connect.com Subsequent dehydrogenation steps would then lead to the aromatic pyridine (B92270) ring system seen in Complanadine A. nih.gov Since this compound is a partially reduced analog of Complanadine A, its biosynthesis is expected to follow a nearly identical pathway, differing only in the final redox state of one of the quinolizidine (B1214090) ring systems. nih.gov

Enzymatic Transformations and Biogenetic Reactions Hypothesized for this compound

Several key enzymatic activities are hypothesized to catalyze the biosynthesis of Lycopodium alkaloids. While not all enzymes have been isolated and characterized, genetic and biochemical studies have shed light on the types of reactions involved.

Lysine Decarboxylase (LDC): This enzyme catalyzes the first committed step, converting L-lysine to cadaverine. nih.gov

Amine Oxidases: These enzymes are responsible for the oxidative deamination of cadaverine to form the reactive intermediate, Δ¹-piperideine. wiley-vch.de

Polyketide Synthase (PKS): A type III PKS has been identified in Huperzia serrata and is believed to be involved in generating the polyketide portion of the pelletierine precursor from malonyl-CoA. nih.gov

α-Carbonic Anhydrase-Like (CAL) enzymes: Recent studies have implicated neofunctionalized carbonic anhydrases in the formation of the phlegmarine scaffold, a reaction for which no enzyme catalyst was previously known. biorxiv.org

Cytochrome P450 Monooxygenases (P450s) and Dioxygenases: These enzymes are presumed to be responsible for the various oxidative modifications and tailoring reactions that occur on the phlegmarine and lycodane scaffolds, leading to the vast structural diversity within the alkaloid family. nih.gov These oxidations are critical for forming the pyridone moieties and other functional groups present in many Lycopodium alkaloids.

The final steps leading specifically to this compound would involve the dimerization of two lycodine monomers, followed by a reduction event on one of the units to yield the final structure. This reduction could be catalyzed by a reductase enzyme, distinguishing its structure from the more oxidized Complanadine A.

Experimental Approaches for Biosynthetic Elucidation (e.g., Isotope Labeling Studies)

The elucidation of the biosynthetic pathway of Lycopodium alkaloids has heavily relied on feeding experiments using isotopically labeled precursors. This classical technique remains a cornerstone for tracing the metabolic fate of atoms from simple precursors into complex final products.

Radioisotope Labeling: Early studies on lycopodine biosynthesis in Lycopodium tristachyum utilized ¹⁴C-labeled precursors such as [2-¹⁴C]lysine, [6-¹⁴C]lysine, [1-¹⁴C]acetate, and [2-¹⁴C]acetate. cdnsciencepub.com By feeding these labeled compounds to the plant and then degrading the isolated lycopodine molecule to determine the position of the label, researchers confirmed that lysine and acetate were specific precursors and that the incorporation pattern was consistent with the pelletierine hypothesis. cdnsciencepub.com Similar experiments with Δ¹-piperideine and pelletierine further solidified their roles as intermediates. researchgate.net

Stable Isotope Labeling: Modern approaches often use stable isotopes (e.g., ¹³C, ¹⁵N, ²H) coupled with analysis by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). acs.orgrsc.org This avoids the hazards of radioactivity and can provide more detailed information about bond formations and rearrangements. For instance, feeding plants with ¹³C-labeled aldehydes can allow for direct observation of the labeled positions in the final alkaloid via ¹³C-NMR. acs.org

Genomic and Transcriptomic Analysis: The identification of candidate genes for biosynthetic enzymes, such as the lysine decarboxylase and type III PKS from Huperzia species, was made possible by analyzing expressed sequence tags (ESTs) and transcriptomes. nih.gov By identifying genes that are co-expressed with alkaloid production, researchers can pinpoint potential enzymatic players for further biochemical characterization. biorxiv.org

Chemoenzymatic Synthesis: In some cases, proposed biosynthetic steps can be mimicked and tested in vitro using isolated enzymes or through chemoenzymatic approaches, where chemical synthesis is combined with enzymatic transformations to build complex molecules. chemrxiv.org

While specific isotope labeling studies for this compound have not been reported, the methods used to successfully unravel the biosynthesis of its monomeric precursor, lycodine, and other related alkaloids provide a clear roadmap for its experimental elucidation.

Synthetic Chemistry of Complanadine D and Structural Analogues

Retrosynthetic Strategies for the Complanadine Core Skeleton

Retrosynthetic analysis of the complanadine core skeleton typically involves disconnecting the key dimeric linkage and considering the construction of the constituent tetracyclic lycodine (B1675731) units. Given that complanadine A and D are dimers of lycodine, a common strategy is to synthesize the lycodine core first and then dimerize appropriately. nih.govnih.gov

One common retrosynthetic approach envisions building the C2-C3' heterodimeric linkage through cross-coupling or C-H arylation reactions between functionalized lycodine monomers or their precursors. nih.govnih.gov This requires the strategic introduction of coupling handles, such as halides or boronic esters, at the appropriate positions (C2 and C3') of the lycodine units. nih.govnih.gov

Another strategy involves tracing the tetracyclic core back to simpler, readily available starting materials. Approaches have utilized chiral pool molecules like (+)-pulegone to establish the stereochemistry of the core skeleton. nih.govthieme-connect.com The construction of the tetracyclic system can involve various cyclization strategies, including biomimetic approaches like tandem 1,4-addition/Mannich cyclization/amide-ketone condensation or intramolecular Heck reactions. nih.govacs.orgub.edu

A more recent and innovative retrosynthetic approach involves a skeletal editing strategy, where a pyrrole-containing intermediate is envisioned as a precursor to the pyridine-containing tetracyclic core. nih.govacs.orgacs.org This strategy leverages the nucleophilicity of the pyrrole (B145914) ring to facilitate key cyclizations and then employs a one-carbon insertion rearrangement to transform the pyrrole into the desired functionalized pyridine (B92270) ring. nih.govacs.orgacs.org

Total Synthesis Approaches Relevant to the Complanadine Family

Several total syntheses of complanadine A and related analogues have been reported, each employing distinct strategies to assemble the complex dimeric structure. These approaches are highly relevant to the synthesis of complanadine D due to the close structural relationship.

Early syntheses of complanadine A, such as those reported by Siegel and Sarpong in 2010, started from chiral pool precursors like (+)-pulegone. nih.govnih.govacs.orgub.edu Siegel's synthesis featured cobalt-mediated alkyne [2+2+2] cyclizations to construct the bipyridine moiety. nih.govnih.govthieme-connect.comacs.org Sarpong's approach utilized a biomimetic cascade sequence involving 1,4-addition, Mannich cyclization, and amide-ketone condensation to form the tetracyclic core, followed by a Suzuki cross-coupling to forge the dimeric linkage. nih.govthieme-connect.comacs.orgub.edu The Tsukano synthesis in 2013 employed an intramolecular Heck reaction for the tetracyclic core construction and a palladium-catalyzed C-H arylation for the C2-C3' linkage formation. nih.govacs.org

A more concise approach to complanadine A and lycodine, relevant to the complanadine family, was enabled by a pyrrole-to-pyridine molecular editing strategy. nih.govthieme-connect.comacs.orgacs.orgthieme-connect.com This synthesis involved the efficient, one-pot construction of the tetracyclic core skeleton from a pyrrole precursor, followed by its conversion to a functionalized pyridine. nih.govthieme-connect.comacs.orgacs.orgthieme-connect.com

Stereoselective Construction of Key Ring Systems

Stereocontrol is paramount in the synthesis of complanadine alkaloids due to the presence of multiple stereocenters within the tetracyclic lycodine core. Approaches starting from chiral pool materials like (+)-pulegone inherently leverage the existing stereochemistry of the starting material to establish the absolute configuration of the product. nih.govthieme-connect.comub.edu

Other strategies involve stereoselective reactions to build the key ring systems. For instance, the construction of the bicyclo[3.3.1]nonane core, a prominent feature of the lycodine skeleton, has been achieved through methods like remote functionality-controlled Diels-Alder reactions followed by intramolecular Mizoroki-Heck reactions. kyoto-u.ac.jp Biomimetic cascade reactions, such as the Michael-Mannich tandem procedure used in some syntheses, also play a crucial role in the stereoselective assembly of the polycyclic framework. ub.edursc.org The control of relative and absolute stereochemistry is a significant challenge addressed through careful design of reaction sequences and conditions.

Formation of the Dimeric Linkage (e.g., C2-C3' Bipyridine Linkage)

The formation of the unsymmetrical C2-C3' bipyridine linkage is a critical step in the synthesis of complanadine alkaloids. Various strategies have been developed to achieve this coupling regioselectively.

One prominent method is transition metal-catalyzed cross-coupling reactions. Suzuki cross-coupling has been successfully employed, typically involving a boronic ester on one lycodine unit and a halide or triflate on the other. nih.govthieme-connect.comub.eduorganic-chemistry.org C-H functionalization tactics, such as C-H arylation, have also proven effective for constructing the bipyridine linkage, allowing for the direct coupling of a C-H bond on one pyridine unit with a functionalized partner on the other. nih.govnih.govthieme-connect.comacs.orgkyoto-u.ac.jpresearchgate.netsci-hub.se Palladium catalysis is commonly utilized for these C-H arylation reactions. nih.govacs.orgkyoto-u.ac.jp

Another approach involves cobalt-mediated alkyne [2+2+2] cyclizations, as demonstrated in the Siegel synthesis, to directly assemble the bipyridine system. nih.govnih.govthieme-connect.comacs.orgub.edu Biomimetic intermolecular enamine-imine Mannich reactions have also been proposed as a potential pathway for forming the C2-C3' linkage. nih.gov

Key Synthetic Methodologies Employed in Complanadine Synthesis

The total synthesis of complanadine alkaloids has driven the application and development of several key synthetic methodologies, enabling the efficient construction of their complex structures.

C-H Functionalization Tactics

C-H functionalization has emerged as a powerful tool in the synthesis of complex natural products, including the complanadine family. sci-hub.se This strategy allows for the direct functionalization of typically inert C-H bonds, offering alternative and often more convergent synthetic routes.

In complanadine synthesis, C-H functionalization has been primarily applied to the pyridine ring for the formation of the dimeric linkage. Iridium-catalyzed C-H borylation has been used to introduce a boronic ester handle on the pyridine ring, which can then participate in cross-coupling reactions like the Suzuki coupling. nih.govthieme-connect.comub.eduorganic-chemistry.orgnih.govthieme-connect.com Palladium-catalyzed C-H arylation is another key C-H functionalization tactic employed to directly form the C-C bond between the two lycodine units. nih.govnih.govthieme-connect.comacs.orgkyoto-u.ac.jpresearchgate.netsci-hub.se These C-H activation strategies simplify the synthesis by avoiding the need for pre-functionalized coupling partners in certain positions.

Pyrrole-to-Pyridine Molecular Editing and Ciamician-Dennstedt Rearrangement

A notable synthetic strategy employed in the concise total synthesis of complanadine A and lycodine is the pyrrole-to-pyridine molecular editing approach. nih.govthieme-connect.comacs.orgacs.orgthieme-connect.comthieme-connect.com This strategy utilizes a nucleophilic pyrrole as a precursor to the electrophilic pyridine moiety found in the complanadine core. nih.govnih.govacs.orgacs.org

Diels-Alder and Intramolecular Heck Reactions

Diels-Alder reactions and intramolecular Heck cyclizations have been instrumental in the construction of the fundamental tetracyclic core found in lycodine and the complanadines. These pericyclic and palladium-catalyzed processes allow for the efficient formation of multiple rings and stereocenters in a single operation.

For instance, in the synthesis of complanadine A, a related dimeric alkaloid, the regioselective construction of the bicyclo[3.3.1]nonane core structure of lycodine has been achieved through a remote functionality-controlled Diels-Alder reaction followed by an intramolecular Mizoroki-Heck reaction. wikipedia.orgwikipedia.org This sequence effectively builds the complex carbocyclic framework present in one half of the complanadine dimer. The Diels-Alder reaction involves the cycloaddition between a diene and a dienophile, setting the stage for the subsequent intramolecular Heck reaction, where a carbon-carbon bond is formed catalyzed by a palladium complex. wikipedia.org This tandem approach provides a powerful route to access the core scaffold that, upon dimerization and further functionalization, can lead to the complanadine family, including this compound.

Cobalt-Mediated [2+2+2] Cycloadditions

Cobalt-mediated [2+2+2] cycloaddition reactions represent an elegant strategy for the convergent synthesis of pyridine rings, a key feature of the complanadine structure. This method allows for the simultaneous coupling of three alkyne or alkyne/nitrile components to form a substituted pyridine ring.

In the context of complanadine A synthesis, cobalt-mediated [2+2+2] cycloadditions have been utilized to construct the C2–C3' bipyridine moiety that links the two lycodine units. wikipedia.orgthegoodscentscompany.comresearchgate.netmybiosource.com This strategy involves the cycloaddition of appropriate alkyne and nitrile precursors under the mediation of a cobalt catalyst. researchgate.netmybiosource.com The regioselectivity of the resulting pyridine can be controlled by the inherent electronic and steric properties of the reacting partners or by the addition of Lewis bases. researchgate.netmybiosource.com Two synthetic routes employing tandem cobalt-mediated [2+2+2] cycloaddition reactions with different sequences for forming the unsymmetric bipyridyl core have been developed, providing access to complanadine A and related lycodine core structures. researchgate.netmybiosource.com This methodology is significant as it offers a direct and efficient way to establish the critical bipyridine linkage present in dimeric Lycopodium alkaloids like this compound.

Late-Stage Functionalization Strategies

Late-stage functionalization strategies are crucial for introducing specific functionalities or modifying existing ones at advanced stages of a synthesis, allowing for the diversification of complex molecular scaffolds. For the synthesis of this compound, which differs from complanadine A by the reduction state of one of the pyridine rings, late-stage functionalization, particularly selective reduction, is a key consideration.

Approaches involving late-stage, site-selective C-H functionalization have been explored in the synthesis of complanadine A derivatives. wikipedia.orgguidetoimmunopharmacology.orgwikidata.org For example, iridium-catalyzed site-selective C-H borylation of a pyridine moiety has been successfully employed to install a handle for further coupling reactions. wikipedia.orgguidetoimmunopharmacology.org While these strategies were primarily developed for complanadine A, the concept of late-stage manipulation of the pyridine ring is directly applicable to accessing other complanadine family members. Specifically, the synthesis of complanadines D and E, which are characterized by selective reduction of the B ring compared to complanadine A, would necessitate selective late-stage reduction methods applied to a suitable complanadine A derivative or a common precursor. nih.gov Developing methods for the controlled and selective reduction of one of the pyridine rings in the presence of other reducible functionalities within the complex complanadine skeleton is a significant aspect of synthesizing this compound.

Synthesis of this compound Derivatives and Probes

The synthesis of this compound derivatives and probes is essential for exploring structure-activity relationships and for potential biological studies. Given that this compound is a reduced form of complanadine A, synthetic efforts towards its derivatives often stem from synthetic routes to complanadine A or common intermediates.

A proposed strategy for accessing this compound involves the selective late-stage reduction of the B ring of a complanadine A derivative. nih.gov This highlights that synthetic routes designed for the complanadine core and complanadine A can serve as platforms for generating this compound and its analogues. Access to key intermediates in complanadine A synthesis, such as boronic esters derived from C-H functionalization, can be highly significant starting points for the synthesis of congeners and analogues. wikipedia.org By modifying the functional groups or introducing tags at specific positions on the complanadine skeleton, researchers can synthesize a variety of derivatives and probes. These synthetic efforts allow for the systematic investigation of how structural variations impact the properties of this compound and its related compounds.

Pharmacological and Biological Research of Complanadine D

Modulation of Neurotrophic Factor Expression

Neurotrophic factors play a crucial role in the survival, differentiation, and function of neurons. ms-editions.cl Small molecules capable of modulating neurotrophic activity are considered promising therapeutic candidates for neurological disorders. researchgate.net Complanadine D has been investigated for its effects on the expression of neurotrophic factors. researchgate.netnih.govresearchgate.netescholarship.org

Effects on Nerve Growth Factor (NGF) mRNA Expression in Cellular Models (e.g., 1321N1 Human Astrocytoma Cells)

Studies have shown that this compound can enhance the mRNA expression of nerve growth factor (NGF) in 1321N1 human astrocytoma cells. researchgate.netnih.govms-editions.clresearchgate.netescholarship.orgjst.go.jpmsd-life-science-foundation.or.jp This effect is significant as NGF is a key neurotrophin involved in neuronal health and regeneration. ms-editions.cl The ability of this compound to upregulate NGF mRNA suggests a potential mechanism by which it could exert neurotrophic effects. researchgate.netms-editions.clresearchgate.netescholarship.orgmsd-life-science-foundation.or.jp

Comparative Analysis of NGF Induction with Related Complanadine Analogues

This compound is part of a family of dimeric Lycopodium alkaloids that includes Complanadine A, Complanadine B, and Complanadine E. researchgate.netnih.govescholarship.orgthieme-connect.comresearchgate.netnih.govkyoto-u.ac.jpthieme-connect.com Research indicates that Complanadines A, B, D, and E have been reported to induce the secretion of neurotrophic factors from human astrocytoma cells. researchgate.netthieme-connect.comthieme-connect.com Specifically, this compound has been noted for its ability to enhance NGF mRNA expression, similar to other complanadines. nih.govresearchgate.net While comparative studies detailing the precise differences in NGF induction levels between all complanadine analogues are not extensively reported in the provided snippets, the collective evidence suggests that the dimeric lycodine (B1675731) skeleton present in these compounds is associated with the capacity to modulate neurotrophic factor expression. researchgate.netnih.govthieme-connect.comescholarship.orgnih.govkyoto-u.ac.jp

Investigation of Molecular Targets and Mechanisms of Action (in vitro preclinical models)

Understanding the molecular targets and mechanisms through which this compound exerts its biological effects is crucial for assessing its therapeutic potential. Research in this area, primarily utilizing in vitro preclinical models, has begun to shed light on these aspects.

Agonist Activity at Mas-related G Protein-Coupled Receptor X2 (MrgprX2) (extrapolated from Complanadine A)

While direct evidence for this compound's activity at Mas-related G Protein-Coupled Receptor X2 (MrgprX2) is not explicitly stated in the provided information, studies on the related analogue, Complanadine A, have identified it as a selective agonist for MrgprX2. nih.govthieme-connect.comresearchgate.netnih.govthieme-connect.comnih.govidrblab.netescholarship.orgmedchemexpress.com MrgprX2 is a receptor highly expressed in neurons and is implicated in pain modulation. nih.govthieme-connect.comresearchgate.netthieme-connect.comnih.gov Given the structural similarities between this compound and Complanadine A, it is plausible that this compound might also interact with MrgprX2. However, this requires direct experimental validation. The agonistic activity of Complanadine A at MrgprX2 suggests a potential pathway through which complanadine-type alkaloids could influence neuronal activity. nih.govthieme-connect.comresearchgate.netthieme-connect.comnih.gov

Exploration of Other Potential Receptor or Enzyme Interactions

Beyond the potential interaction with MrgprX2, the specific exploration of other receptor or enzyme interactions for this compound is not detailed in the provided search results. However, research on other Lycopodium alkaloids, such as huperzine A, has demonstrated activity as acetylcholinesterase inhibitors. researchgate.netthieme-connect.comtermedia.plcdnsciencepub.comresearchgate.net While this highlights the potential for Lycopodium alkaloids to interact with enzymes, the specific enzymatic or receptor targets of this compound, other than the extrapolated possibility of MrgprX2 activity, require further investigation.

Cellular Activity Studies (in vitro models, excluding human clinical relevance)

Assessment of General Cellular Responses

This compound and related complanadines have been investigated for their effects on cellular responses, particularly in the context of neurotrophic activity. Complanadine A, a closely related dimer, has been shown to induce the secretion of neurotrophic factors from human astrocytoma cells (1321N1 cell line) researchgate.netkyoto-u.ac.jpnih.govescholarship.org. This induction of neurotrophic factors, such as Nerve Growth Factor (NGF), can promote the differentiation of rat neuronal PC-12 cells kyoto-u.ac.jpescholarship.orgthieme-connect.compurdue.edu. While extensive biological studies on this compound's direct neurite outgrowth activity have been hampered by its scarcity, it has been reported that this compound enhanced mRNA expression for NGF researchgate.net. This suggests that this compound, like Complanadine A, may influence the production of factors that support neuronal growth and differentiation researchgate.net.

Antiproliferative or Cytotoxic Effects on Select Cancer Cell Lines

Studies have also explored the cytotoxic potential of complanadine alkaloids on cancer cell lines. While specific detailed data for this compound is limited in the search results, related compounds have shown modest cytotoxicity. For instance, lyconadin (a related Lycopodium alkaloid) displayed modest cytotoxicity against murine lymphoma L1210 and human epidermoid carcinoma KB cells researchgate.netresearchgate.netnih.govresearchgate.net. Complanadine A also showed cytotoxicity against murine leukemia L1210 cells with an IC50 of 5.6 µg/mL escholarship.org. Another analogue, complanadine E, exhibited cytotoxicity against the same L1210 cell line (IC50 = 7 µg/mL) escholarship.org.

Based on the available information on related complanadines and lyconadins, a summary of their cytotoxic effects on select cancer cell lines is presented below.

| Compound | Cell Line | Effect | IC50 (µg/mL) | Source |

| Lyconadin | Murine lymphoma L1210 | Modest Cytotoxicity | Not specified | researchgate.netresearchgate.netnih.govresearchgate.net |

| Lyconadin | Human epidermoid carcinoma KB | Modest Cytotoxicity | Not specified | researchgate.netresearchgate.netnih.govresearchgate.net |

| Complanadine A | Murine leukemia L1210 | Cytotoxicity | 5.6 | escholarship.org |

| Complanadine E | Murine leukemia L1210 | Cytotoxicity | 7 | escholarship.org |

In Vivo Preclinical Pharmacological Investigations (non-human animal models)

While extensive in vivo studies specifically on this compound are not detailed in the provided information, the biological activities observed for related complanadines suggest potential areas for preclinical investigation in animal models.

Evaluation in Models of Neurodegenerative Disorders

The ability of complanadines, particularly Complanadine A, to induce neurotrophic factors that promote neuronal differentiation in vitro highlights their potential relevance to neurodegenerative disorders like Alzheimer's and Parkinson's disease kyoto-u.ac.jpescholarship.orgpurdue.edu. Small molecules that can induce NGF production in vivo hold significant therapeutic potential for these conditions escholarship.org. Although direct in vivo studies on this compound in neurodegenerative models are not reported in the search results, the neurotrophic profiles of several Lycopodium alkaloids, including complanadines A and B, make the class attractive for further investigation in this area researchgate.netkyoto-u.ac.jpnih.govescholarship.orgnih.govresearchgate.net.

Assessment in Pain Management Models

Complanadine A has been identified as a selective agonist for the Mas-related G protein-coupled receptor X2 (MrgprX2), a receptor highly expressed in neurons and implicated in pain modulation researchgate.netresearchgate.netthieme-connect.comnih.govpatsnap.comnih.gov. This activity suggests a potential role for complanadines in pain management researchgate.netresearchgate.netthieme-connect.comnih.govnih.gov. While the direct activity of this compound on MrgprX2 is not explicitly stated, its structural similarity to Complanadine A suggests this pathway could be a relevant area for in vivo assessment in pain models researchgate.netnih.govthieme-connect.com. Complanadine A represents a potential lead compound for developing treatments for persistent pain researchgate.netresearchgate.netthieme-connect.comnih.govnih.gov.

Other Relevant Pharmacodynamic Studies

Beyond neurotrophic effects and potential pain modulation, the broad biological activity investigated for related Lycopodium alkaloids suggests other potential areas for pharmacodynamic studies of this compound. For example, some Lycopodium alkaloids have shown acetylcholinesterase inhibitory activity escholarship.orgpurdue.eduub.eduacs.org. While this activity is not specifically linked to this compound in the search results, it represents a known pharmacological target within this class of compounds that could warrant investigation. Additionally, the general biological activity of this compound has been described as potentially including anti-inflammatory and antioxidant properties ontosight.ai. Further pharmacodynamic studies could explore these and other potential effects in relevant in vivo models.

Structure Activity Relationship Sar Studies of Complanadine D and Analogues

Correlating Structural Modifications with Neurotrophic Factor Modulation

Studies have indicated that several complanadine alkaloids possess neurotrophic properties. Complanadine D, along with Complanadines A, B, and E, has been reported to induce the secretion of neurotrophic factors from human astrocytoma cells. researchgate.net Specifically, this compound was found to enhance mRNA expression for Nerve Growth Factor (NGF). nih.gov

While specific detailed SAR studies focusing solely on structural modifications of this compound and their precise correlation with neurotrophic factor modulation are limited in the available literature, findings from closely related analogues provide some insight. Complanadine A, an unsymmetrical dimer of lycodine (B1675731), has also demonstrated promising activity in enhancing the mRNA expression for NGF biosynthesis in 1321N1 human astrocytoma cells and NGF production in human glial cells. nih.govnih.gov Complanadine B, another lycodine-type dimer, has also been shown to stimulate NGF production in human glial cells. ub.edu

SAR for Receptor Binding and Agonist Activity (e.g., MrgprX2)

The Mas-related G protein-coupled receptor X2 (MrgprX2) has been identified as a biological target for certain Lycopodium alkaloids. MrgprX2 is primarily expressed on mast cells and sensory neurons and is known to be activated by a variety of endogenous and exogenous compounds, including certain alkaloids. medchemexpress.comnih.gov

Complanadine A has been characterized as a selective agonist for MrgprX2. researchgate.netnih.govnih.govresearchgate.net This activity is significant as MrgprX2 is implicated in mediating pseudo-allergic reactions and is involved in pain and itch pathways. medchemexpress.comnih.gov A crucial SAR finding comes from the comparison of Complanadine A with its monomeric precursor, lycodine. Studies have shown that lycodine is inactive at the MrgprX2 receptor, whereas the dimeric Complanadine A exhibits agonistic activity. researchgate.netnih.gov This strongly indicates that the dimeric structure, formed by the coupling of two lycodine units, is essential for the agonistic activity at MrgprX2.

While this compound is a dimeric alkaloid related to Complanadine A nih.gov, specific data on its activity at MrgprX2 is not provided in the search results. Given that this compound is a partially reduced form of Complanadine A nih.gov, this structural difference could potentially impact its binding affinity and agonistic activity at MrgprX2 compared to Complanadine A. Further research would be needed to determine the specific SAR of this compound at this receptor.

Influence of Stereochemistry on Biological Efficacy

Stereochemistry plays a critical role in the biological activity of many compounds, as different stereoisomers can interact differently with chiral biological targets like receptors and enzymes. nih.gov The structures and relative stereochemistry of complanadines, including this compound, have been elucidated. nih.gov The absolute stereochemistry of Complanadine A, a closely related dimer, has also been determined. researchgate.net

While direct studies specifically detailing the influence of different stereoisomers of this compound on its biological efficacy (neurotrophic or potential receptor-mediated effects) are not available in the provided information, research on related complanadines highlights the importance of stereochemistry within this class of alkaloids. For instance, studies evaluating the effect of both enantiomers of lycodine and complanadines A and B on neuron differentiation of PC-12 cells suggested that not only the dimeric structure but also chirality and oxidation levels were important for the biological activity of (-)-Complanadine A. kyoto-u.ac.jp

This finding for Complanadine A implies that the precise three-dimensional arrangement of atoms in dimeric complanadine structures significantly influences their ability to modulate neurotrophic factors. By extension, it is highly probable that the specific stereochemistry of this compound also plays a crucial role in its observed enhancement of NGF mRNA expression nih.gov and any potential activity at receptors like MrgprX2. Alterations in the stereocenters of this compound would likely lead to analogues with different biological profiles.

Rational Design and Synthesis of this compound Analogues for Enhanced Activity or Selectivity

The structural complexity of this compound and its related complanadines presents challenges and opportunities for chemical synthesis and the rational design of analogues. Total syntheses of Complanadine A and lycodine have been achieved through various sophisticated strategies. nih.govnih.govresearchgate.netkyoto-u.ac.jppurdue.edunih.gov These synthetic routes provide platforms for the generation of analogues with modified structural features.

For example, the pyrrole-to-pyridine molecular editing strategy developed for the synthesis of Complanadine A is amenable for further derivatization, offering opportunities for simplified analogue synthesis. nih.govresearchgate.net Synthetic approaches to Complanadine A have been noted as enabling the preparation of analogues to further investigate SAR. escholarship.org

Future Perspectives and Research Directions for Complanadine D

Advanced Approaches for Deeper Biosynthetic Pathway Elucidation

Elucidating the complete biosynthetic pathway of Complanadine D is a critical area for future research. While Lycopodium alkaloids like complanadines and lycodine (B1675731) are proposed to originate from lysine (B10760008) through intermediates such as pelletierine (B1199966) and phlegmarine (B1213893), the specific enzymatic steps and intermediates leading to the dimeric structure of this compound require further investigation nih.govresearchgate.net.

Advanced approaches such as stable isotope labeling combined with Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed insights into metabolic flux and identify key intermediates core.ac.uk. Chemoproteomics, utilizing activity probes, offers a powerful method to identify and characterize the enzymes involved in plant natural product biosynthesis, which could be applied to uncover the specific proteins catalyzing the dimerization and functionalization steps in the this compound pathway frontiersin.org. Genomic and transcriptomic analysis of Lycopodium complanatum could also help identify candidate genes encoding the biosynthetic enzymes researchgate.net.

Understanding the biosynthetic route could potentially enable the production of this compound and its analogues through synthetic biology or metabolic engineering approaches in heterologous hosts frontiersin.org.

Development of Novel and Economically Viable Synthetic Routes for this compound and its Analogues

The complex, unsymmetrical dimeric structure of this compound presents significant challenges for chemical synthesis thieme-connect.comacs.org. While synthetic routes to related complanadines like Complanadine A have been reported, developing efficient and economically viable methods specifically for this compound and its analogues is crucial for further research and potential development nih.govthieme-connect.comacs.orgkyoto-u.ac.jpnih.gov.

Future synthetic efforts could focus on:

Stereoselective synthesis: Developing highly stereoselective routes to control the multiple chiral centers present in this compound, which is essential for producing biologically active enantiomers ub.edu.

Divergent synthesis: Designing synthetic strategies that allow for the rapid generation of diverse this compound analogues from common intermediates, facilitating structure-activity relationship studies escholarship.org.

Scalable synthesis: Developing routes that are amenable to larger-scale production to provide sufficient material for extensive preclinical and potentially clinical studies.

Previous syntheses of related complanadines have utilized approaches such as cobalt-mediated cycloadditions and palladium-catalyzed couplings nih.govthieme-connect.comacs.orgkyoto-u.ac.jpnih.gov. Future research can build upon these methods or explore entirely new strategies to achieve more efficient and cost-effective synthesis of this compound.

Comprehensive Characterization of Biological Targets and Signaling Pathways

While some Lycopodium alkaloids have shown promising biological activities, including neurotrophic effects, the specific biological targets and detailed signaling pathways modulated by this compound are not yet fully characterized escholarship.orgthieme-connect.comnih.govontosight.airesearchgate.netresearchgate.net. This compound has been reported to enhance mRNA expression for Nerve Growth Factor (NGF) nih.gov. Complanadine A, a related dimer, has been identified as a selective agonist for the Mas-related G protein-coupled receptor X2 (MrgprX2) researchgate.netresearchgate.net.

Future research should aim to:

Identify primary molecular targets: Employing techniques such as affinity chromatography, pull-down assays, and activity-based protein profiling to isolate and identify proteins that directly interact with this compound.

Elucidate downstream signaling events: Utilizing techniques like Western blotting, reporter assays, and phosphoproteomics to understand the cellular signaling cascades activated or inhibited by this compound binding to its targets.

Investigate pathway modulation: Studying the effects of this compound on key cellular pathways implicated in its observed biological activities, such as those involved in neurotrophic factor production, inflammation, or other relevant processes.

Assess selectivity: Determining the specificity of this compound for its identified targets compared to other related proteins or receptors to understand potential off-target effects.

Understanding the precise molecular mechanisms will be crucial for optimizing the compound's activity and minimizing potential side effects.

Expansion of Preclinical Efficacy Studies in Diverse Disease Models

This compound's reported ability to enhance NGF mRNA expression suggests potential applications in neurodegenerative diseases nih.gov. Complanadine A has shown promise in regenerative science by promoting neuronal growth acs.org. Expanding preclinical efficacy studies for this compound in a variety of disease models is a critical next step.

Future preclinical studies could include:

Neurodegenerative disease models: Evaluating the efficacy of this compound in established animal models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions to assess its potential in promoting neuronal survival, regeneration, and cognitive function.

Inflammation and oxidative stress models: Investigating potential anti-inflammatory and antioxidant properties suggested by the activities of related compounds ontosight.ai.

Pain models: Given the activity of Complanadine A on MrgprX2, which is involved in pain modulation, exploring the potential of this compound in preclinical pain models is warranted researchgate.netresearchgate.net.

Other relevant disease models: Based on further biological target identification, expanding studies to other disease areas where the identified pathways play a significant role.

These studies should involve rigorous experimental designs, appropriate animal models, and relevant endpoints to provide robust data on the therapeutic potential of this compound.

Application of Computational Chemistry and Machine Learning in this compound Research

Computational chemistry and machine learning approaches can significantly accelerate various aspects of this compound research nih.govacs.orgresearchgate.netyoutube.com.

Future applications include:

Structure-activity relationship (SAR) studies: Using computational methods to predict the biological activity of this compound analogues based on their chemical structures, guiding the design and synthesis of new compounds with improved properties.

Molecular docking and dynamics simulations: Modeling the interaction of this compound with potential biological targets to understand binding modes and affinities, aiding in target validation and lead optimization mdpi.comnih.gov.

De novo design: Employing machine learning algorithms to design novel molecules with desired properties based on the structural features of this compound and its active analogues.

Predicting ADME properties: Using computational models to predict absorption, distribution, metabolism, and excretion properties of this compound and its analogues, helping to identify compounds with favorable pharmacokinetic profiles.

Optimizing synthetic routes: Applying machine learning to analyze and optimize reaction conditions for the synthesis of this compound and its intermediates nih.gov.

These computational tools can help prioritize experimental efforts, reduce costs, and accelerate the discovery and development process for this compound.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 16066757 |

| Complanadine A | 11443064 |

| Complanadine B | Not readily available in search results, but mentioned as related to CID 11443064 and 16066757. |

| Lycodine | Not readily available in search results, but mentioned as related to CID 11443064 and 16066757. |

| Huperzine A | 10494 |

| Pelletierine | 10280 |

| Phlegmarine | Not readily available in search results, but mentioned as a biosynthetic intermediate. |

| NGF | Not applicable (protein) |

| MrgprX2 | Not applicable (receptor) |

Interactive Data Table (Example based on potential future SAR data)

While specific SAR data for this compound analogues was not found in the provided search results, an interactive table could be structured as follows if such data were available.

| Analogue Structure (SMILES or Image) | Modification Site | Biological Activity (e.g., NGF expression fold change) | Potency (IC50 or EC50) |

| [Structure 1] | R1 | 1.5 | 10 µM |

| [Structure 2] | R2 | 2.1 | 5 µM |

| [Structure 3] | R1, R3 | 0.8 | >100 µM |

| ... | ... | ... | ... |

(Note: This is a hypothetical example. Actual data would populate this table in a real article.)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.